molecular formula C13H19FN2 B7628632 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane

1-Benzyl-6-fluoro-6-methyl-1,4-diazepane

Cat. No.: B7628632
M. Wt: 222.30 g/mol
InChI Key: NBJLVYPITDNVHA-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-6-methyl-1,4-diazepane is a chemical compound that belongs to the diazepane family. It is also known as DMXB-A or 2-(6-chloro-2-benzothiazolyl)-6-(1-fluoroethyl)-4H-imidazo[2,1-i][1,4]diazepine. This compound has been extensively studied for its potential application in the field of neuroscience.

Mechanism of Action

1-Benzyl-6-fluoro-6-methyl-1,4-diazepane acts as a selective α7 nicotinic acetylcholine receptor agonist. It binds to the receptor and activates it, resulting in the influx of calcium ions into the cell. This influx of calcium ions activates various downstream signaling pathways, which are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain. It has also been shown to have neuroprotective effects and promote neuronal survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for the specific modulation of this receptor, without affecting other receptors in the brain. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane. One direction is to investigate its potential therapeutic application in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and autism. Another direction is to develop more potent and selective α7 nicotinic acetylcholine receptor agonists based on the structure of this compound. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by this compound and their role in its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-Benzyl-6-fluoro-6-methyl-1,4-diazepane involves the reaction of 2-(6-chloro-2-benzothiazolyl)acetonitrile and 1-fluoroethylamine hydrochloride in the presence of sodium hydride. This reaction results in the formation of this compound as a white solid with a yield of 55-60%.

Scientific Research Applications

1-Benzyl-6-fluoro-6-methyl-1,4-diazepane has been extensively studied for its potential application in the field of neuroscience. It acts as a selective α7 nicotinic acetylcholine receptor agonist, which is a type of ligand-gated ion channel that is widely distributed in the central nervous system. The α7 nicotinic acetylcholine receptor has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and autism. Therefore, the development of selective α7 nicotinic acetylcholine receptor agonists has been a major focus of research in the field of neuroscience.

Properties

IUPAC Name

1-benzyl-6-fluoro-6-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-13(14)10-15-7-8-16(11-13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJLVYPITDNVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN(C1)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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